molecular formula C12H12F3NO3 B13421260 2-Propanone, 1-(alpha,alpha,alpha-trifluoro-m-tolyl)-, O-(carboxymethyl)oxime CAS No. 38060-04-7

2-Propanone, 1-(alpha,alpha,alpha-trifluoro-m-tolyl)-, O-(carboxymethyl)oxime

Cat. No.: B13421260
CAS No.: 38060-04-7
M. Wt: 275.22 g/mol
InChI Key: SRZZWQGRDDKVSZ-LZYBPNLTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [[[2-[m-(Trifluoromethyl)phenyl]-1-methylethylidene]amino]oxy]acetic acid involves several steps. One novel process includes the preparation of methyl (αE)- (α- (methoxyimino)-2- [ [ [ (E)- [1- [3- (trifluoromethyl) phenyl] ethylidene] amino] oxy] methyl] benzeneaceate . This process involves the use of bromomethyl phenyl intermediates and methoxyimino ethanoate under specific reaction conditions .

Industrial Production Methods: Industrial production of [[[2-[m-(Trifluoromethyl)phenyl]-1-methylethylidene]amino]oxy]acetic acid typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring the compound meets the required standards for agricultural use .

Chemical Reactions Analysis

Types of Reactions: [[[2-[m-(Trifluoromethyl)phenyl]-1-methylethylidene]amino]oxy]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling , and various oxidizing and reducing agents depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield a variety of substituted aromatic compounds .

Scientific Research Applications

[[[2-[m-(Trifluoromethyl)phenyl]-1-methylethylidene]amino]oxy]acetic acid is extensively used in scientific research, particularly in the fields of chemistry, biology, and agriculture. Its primary application is as a fungicide, where it is used to control a wide range of fungal diseases in crops . Additionally, it has been studied for its potential effects on mammalian cells and its environmental impact .

Properties

CAS No.

38060-04-7

Molecular Formula

C12H12F3NO3

Molecular Weight

275.22 g/mol

IUPAC Name

2-[(E)-1-[3-(trifluoromethyl)phenyl]propan-2-ylideneamino]oxyacetic acid

InChI

InChI=1S/C12H12F3NO3/c1-8(16-19-7-11(17)18)5-9-3-2-4-10(6-9)12(13,14)15/h2-4,6H,5,7H2,1H3,(H,17,18)/b16-8+

InChI Key

SRZZWQGRDDKVSZ-LZYBPNLTSA-N

Isomeric SMILES

C/C(=N\OCC(=O)O)/CC1=CC(=CC=C1)C(F)(F)F

Canonical SMILES

CC(=NOCC(=O)O)CC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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